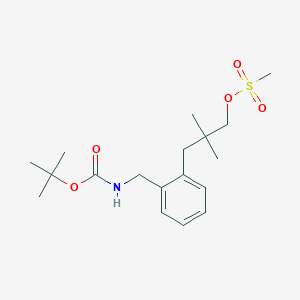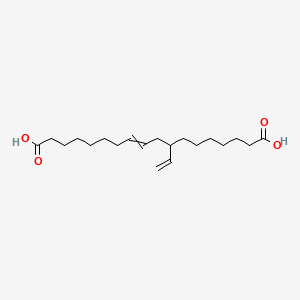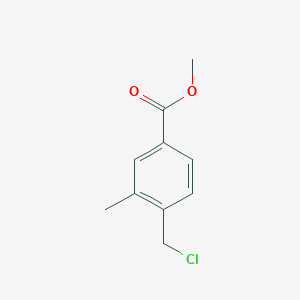
Methyl 4-(chloromethyl)-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chloromethyl)-3-methylbenzoate: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Chloromethylation of Methyl 3-methylbenzoate: The preparation of Methyl 4-(chloromethyl)-3-methylbenzoate can be achieved through the chloromethylation of methyl 3-methylbenzoate. This reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
-
Industrial Production Methods: Industrially, the chloromethylation process can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: Methyl 4-(chloromethyl)-3-methylbenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. For example, reaction with ammonia can yield the corresponding amine derivative .
-
Oxidation Reactions: The compound can be oxidized to form carboxylic acid derivatives. For instance, oxidation with potassium permanganate can convert the methyl group to a carboxyl group, resulting in the formation of 4-(chloromethyl)-3-methylbenzoic acid .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Major Products Formed:
Amines: Reaction with ammonia or primary amines.
Thioethers: Reaction with thiols.
Carboxylic Acids: Oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-(chloromethyl)-3-methylbenzoate serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(bromomethyl)-3-methylbenzoate: Similar in structure but with a bromine atom instead of chlorine.
Methyl 4-(hydroxymethyl)-3-methylbenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Uniqueness:
Reactivity: The chloromethyl group in Methyl 4-(chloromethyl)-3-methylbenzoate is more reactive compared to the hydroxymethyl group, making it more suitable for certain synthetic applications.
Eigenschaften
CAS-Nummer |
24078-27-1 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
methyl 4-(chloromethyl)-3-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
AQHGJRZHRDBBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




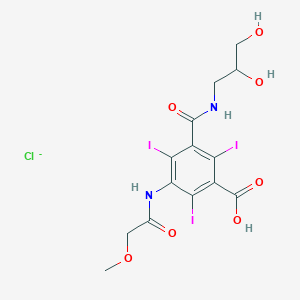

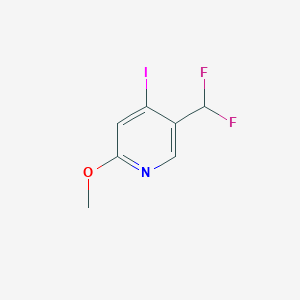


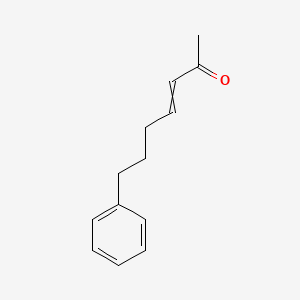
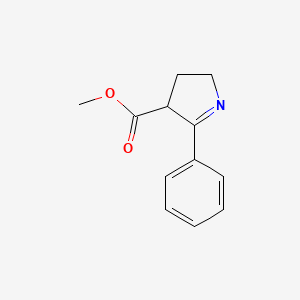
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
